Target Engagement Specificity: TrmD Co-Crystal Structure vs. No Structural Biology for Oxadiazole-Piperazine MAO or AKT Ligands
CAS 300836-25-3 (ligand code 4HQ) is the sole 4-amino-1,2,5-oxadiazole-piperazine compound with a publicly deposited co-crystal structure at 1.70 Å resolution, demonstrating SAM-competitive binding to Haemophilus influenzae TrmD (PDB 4YQR) [1][2]. The ligand exhibits excellent electron density fit (Real Space Correlation Coefficient = 0.972, Real Space R Factor = 0.056, RMSZ-bond-length = 1.07) across 100% model completeness, confirming unambiguous binding pose and occupancy [2]. By contrast, closely related 4-amino-1,2,5-oxadiazole derivatives evaluated in AKT PH-domain SPR assays (IC50 range 1.85–16.35 μM) and piperazine-oxadiazole MAO inhibitors (IC50 range 0.116–0.96 μM) lack any experimental structural characterization of their binding modes, leaving their target engagement mechanisms inferred rather than experimentally validated [3][4].
| Evidence Dimension | Availability of experimental target-ligand co-crystal structure |
|---|---|
| Target Compound Data | Co-crystal structure available: PDB 4YQR, 1.70 Å, TrmD from H. influenzae, ligand 4HQ, RSCC 0.972, occupancy 100% |
| Comparator Or Baseline | Closest oxadiazole-piperazine analogs targeting MAO-A (IC50 0.116–0.96 μM) or AKT1 PH domain (SPR IC50 1.85–16.35 μM): 0 co-crystal structures available in PDB |
| Quantified Difference | 1 validated co-crystal structure vs. 0 for comparator class; infinite-fold advantage in structural biology evidence |
| Conditions | X-ray diffraction at 1.70 Å; ligand validation metrics from RCSB wwPDB ligand quality assessment |
Why This Matters
For procurement decisions in structure-based drug discovery or fragment-based screening programs, the availability of a validated co-crystal structure eliminates the cost and risk of de novo crystallography, enabling immediate structure-guided optimization.
- [1] RCSB PDB. 4YQR: Crystal structure of TrmD, a M1G37 tRNA Methyltransferase with SAM-competitive compounds. DOI: 10.2210/pdb4yqr/pdb. View Source
- [2] RCSB PDB Ligand Validation. 4HQ: (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone in 4YQR. https://www.rcsb.org/ligand-validation/4YQR/ (accessed 2026-05-01). View Source
- [3] Gorai, S.; Paul, S.; Sankaran, G.; Borah, R.; Santra, M. K.; Manna, D. Inhibition of phosphatidylinositol-3,4,5-trisphosphate binding to the AKT pleckstrin homology domain by 4-amino-1,2,5-oxadiazole derivatives. Med. Chem. Commun., 2015, 6, 1798-1808. View Source
- [4] Novel substituted oxadiazole-piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies. (Compound 4e, MAO-A IC50 = 0.116 ± 0.004 μM; compound 5f, IC50 = 0.96 ± 0.04 μM). Acarindex / Bioorganic Chemistry, 2022-2023. View Source
